Product packaging for 2,3,6-Trimethylquinoxaline(Cat. No.:CAS No. 17635-21-1)

2,3,6-Trimethylquinoxaline

Cat. No.: B106083
CAS No.: 17635-21-1
M. Wt: 172.23 g/mol
InChI Key: GQRWKGBOBWHKHP-UHFFFAOYSA-N
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Description

Overview of Quinoxaline (B1680401) Chemistry and its Broad Utility

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring. wikipedia.orgsphinxsai.compharmacophorejournal.com This fundamental structure gives rise to a class of compounds known as quinoxaline derivatives, which have garnered significant attention across various scientific disciplines. ijpsjournal.comwisdomlib.org The nitrogen atoms within the pyrazine ring play a crucial role in the chemical properties of these molecules, contributing to their ability to stabilize ion radical species. ipp.pt

The versatility of the quinoxaline scaffold allows for the synthesis of a vast array of derivatives with diverse applications. ijpsjournal.com These compounds are integral to the development of dyes, pharmaceuticals, and even antibiotics like echinomycin (B1671085) and levomycin. wikipedia.org Furthermore, quinoxaline derivatives have found utility in materials science, serving as components in electroluminescent materials, organic semiconductors, and as corrosion inhibitors for metals. ipp.ptrsc.org Their wide-ranging biological activities have made them a focal point in medicinal chemistry, with research exploring their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. rsc.orgpharmacophorejournal.comnih.gov

Specific Research Interest in Substituted Quinoxalines, with Emphasis on 2,3,6-Trimethylquinoxaline

Among the myriad of quinoxaline derivatives, substituted quinoxalines have attracted particular research interest due to the profound impact of substituent groups on their chemical and biological properties. rsc.orgnih.gov The introduction of different functional groups onto the quinoxaline core can modulate the molecule's electronic properties, solubility, and steric hindrance, thereby fine-tuning its reactivity and biological efficacy. rsc.org

Historical Context of Quinoxaline Synthetic Investigations

The synthesis of quinoxalines has a long history, with the first derivative being prepared in 1884 by Körner and Hinsberg through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov This fundamental reaction has remained a cornerstone of quinoxaline synthesis. mdpi.com Over the years, numerous methods have been developed to improve the efficiency and environmental friendliness of this process, including the use of various catalysts and microwave-assisted synthesis. mdpi.comtsijournals.com

Early methods often required harsh reaction conditions, such as high temperatures and strong acid catalysts, and resulted in long reaction times. mdpi.com Modern advancements have focused on developing greener synthetic routes, utilizing recyclable catalysts, one-pot syntheses, and aqueous reaction media to overcome these drawbacks. mdpi.com These ongoing investigations into novel synthetic pathways continue to expand the accessibility and utility of quinoxaline derivatives in scientific research.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂ sigmaaldrich.comepa.gov
Molecular Weight 172.23 g/mol cymitquimica.comchemicalbook.com
Melting Point 91-94°C chemicalbook.com
Boiling Point 278°C chemicalbook.com
Density 1.084 g/cm³ axsyn.com
Flash Point 114°C chemicalbook.com
Physical Form Light-yellow to brown powder or crystals sigmaaldrich.com
Solubility Soluble in water wisdomlib.orgencyclopedia.pub
CAS Number 17635-21-1 chemicalbook.comaxsyn.com
IUPAC Name This compound sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B106083 2,3,6-Trimethylquinoxaline CAS No. 17635-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6-trimethylquinoxaline
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InChI

InChI=1S/C11H12N2/c1-7-4-5-10-11(6-7)13-9(3)8(2)12-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRWKGBOBWHKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066231
Record name Quinoxaline, 2,3,6-trimethyl-
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Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17635-21-1
Record name 2,3,6-Trimethylquinoxaline
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Record name Quinoxaline, 2,3,6-trimethyl-
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Record name Quinoxaline, 2,3,6-trimethyl-
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Record name Quinoxaline, 2,3,6-trimethyl-
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Record name 2,3,6-trimethylquinoxaline
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Advanced Synthetic Methodologies for 2,3,6 Trimethylquinoxaline and Its Congeners

Conventional and Modern Cyclocondensation Approaches

The cornerstone of quinoxaline (B1680401) synthesis has traditionally been the cyclocondensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. Over the years, this fundamental approach has been refined and expanded to include a variety of substrates and reaction conditions, leading to more efficient and greener synthetic protocols.

Condensation Reactions of α-Diketones with 1,2-Diamines

The most common method for synthesizing quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org For the specific synthesis of 2,3,6-trimethylquinoxaline, this involves the reaction of 4-methyl-1,2-phenylenediamine with 2,3-butanedione (B143835) (diacetyl). This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and often involves refluxing for several hours to afford the desired product in moderate to good yields. sapub.orgnih.gov

The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the diamine and one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring system. The reaction can be influenced by the nature of the solvent and the presence of a catalyst. While the reaction can proceed without a catalyst, acidic or basic conditions are often employed to accelerate the process. sapub.orgacs.org

Recent advancements have focused on developing more environmentally friendly procedures. For instance, high yields of quinoxalines have been achieved by conducting the condensation in water, which in some cases allows for the product to precipitate directly from the reaction mixture, enabling easy separation and recycling of the aqueous medium. acs.org

Table 1: Synthesis of this compound via Condensation of 4-methyl-1,2-phenylenediamine and 2,3-butanedione
ReactantsCatalyst/SolventConditionsProductYieldReference
4-methyl-1,2-phenylenediamine, 2,3-butanedioneNone/EthanolRefluxThis compoundGood sapub.org
4-methyl-1,2-phenylenediamine, 2,3-butanedioneNone/WaterRoom TemperatureThis compoundHigh acs.org
4-methyl-1,2-phenylenediamine, 2,3-butanedionePhenol/Ethanol:WaterRoom TemperatureThis compoundHigh sapub.org

Cycloaddition Reactions Involving Benzofuroxan (B160326) Derivatives

An alternative and powerful method for the synthesis of quinoxaline-N-oxides is the Beirut reaction. sbq.org.br This reaction involves the cycloaddition of a benzofuroxan (also known as benzofurazan (B1196253) oxide or 2,1,3-benzoxadiazole-1-oxide) with various substrates like enamines, α,β-unsaturated ketones, or enolates. sbq.org.brresearchgate.net The reaction proceeds via a 1,4-cycloaddition followed by the elimination of a small molecule, such as an amine from the enamine substrate, to yield the quinoxaline 1,4-dioxide. thieme-connect.de

While not a direct route to this compound itself, this methodology provides access to quinoxaline-1,4-dioxides, which are important precursors and can be subsequently deoxygenated to the corresponding quinoxalines. The regioselectivity of the Beirut reaction can be a concern when using unsymmetrically substituted benzofuroxans, potentially leading to a mixture of isomeric products. thieme-connect.de The reaction conditions are generally mild, and it offers a one-pot synthesis of functionalized quinoxaline-N,N'-dioxides. sbq.org.br

One-Pot Synthesis Strategies (e.g., from 2-Nitroanilines and Vicinal Diols)

More recently, innovative one-pot synthetic strategies have been developed to streamline the synthesis of quinoxalines, avoiding the pre-synthesis and isolation of sensitive intermediates. A notable example is the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.govnih.gov This method is particularly attractive due to its atom economy and the use of readily available starting materials.

In this approach, an iron complex, such as the Knölker complex, catalyzes both the reduction of the nitro group of the 2-nitroaniline (B44862) to an amino group and the oxidation of the vicinal diol to a 1,2-dicarbonyl compound in situ. nih.govnih.gov These intermediates then undergo the classical condensation reaction to form the quinoxaline ring. A key advantage of this protocol is that it often does not require external reducing or oxidizing agents, as the vicinal diol acts as the hydrogen donor for the nitro group reduction. nih.gov This process liberates water as the only byproduct, making it an environmentally benign method. nih.govnih.gov Various symmetrical and unsymmetrical vicinal diols can be employed, leading to a diverse range of quinoxaline derivatives with good to excellent yields. nih.gov

Catalytic Systems in the Synthesis of this compound

The use of catalysts has been instrumental in improving the efficiency, selectivity, and environmental footprint of quinoxaline synthesis. Both Lewis acid and heterogeneous catalysts have been successfully employed.

Application of Lewis Acid Catalysts (e.g., BF3-based systems)

Lewis acids are effective catalysts for organic reactions as they act as electron pair acceptors, thereby increasing the reactivity of the substrate. wikipedia.org In the context of quinoxaline synthesis, Lewis acids can activate the carbonyl groups of the α-diketone, making them more susceptible to nucleophilic attack by the 1,2-diamine.

Boron trifluoride (BF₃) and its complexes, such as BF₃·OEt₂, are commonly used Lewis acids in organic synthesis. acs.orgnih.govacs.org BF₃-based systems have been shown to effectively catalyze the condensation reaction to form quinoxalines. researchgate.net For instance, silica-supported boron trifluoride (BF₃·SiO₂) has been utilized as a reusable and efficient catalyst for the synthesis of quinoxaline derivatives under mild conditions, such as at room temperature with sonication, leading to high yields. researchgate.net The use of a solid-supported catalyst simplifies the work-up procedure as the catalyst can be easily removed by filtration.

Heterogeneous Catalysis (e.g., Nano-kaoline/BF3/Fe3O4, Nano SbCl5.SiO2)

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and reusability. wikipedia.org In recent years, various nanostructured heterogeneous catalysts have been developed for quinoxaline synthesis.

One such catalyst is nano-kaoline/BF₃/Fe₃O₄. sharif.edusharif.eduiau.ir This eco-friendly nanocatalyst is used for the condensation of 1,2-phenylenediamines and 1,2-diketones under grinding conditions, which is a solvent-free approach. sharif.edunih.gov The catalyst, with a particle size below 25 nm, demonstrates high efficiency, and its magnetic nature, due to the presence of Fe₃O₄, allows for easy separation from the reaction mixture using an external magnet. sharif.edunih.gov

Another effective heterogeneous catalyst is nano SbCl₅·SiO₂. scispace.comresearchgate.net This solid superacid catalyst facilitates the condensation of α-diketones and 1,2-diamines at room temperature under solventless conditions, providing good yields of quinoxaline derivatives in short reaction times. scispace.com The use of supported antimony pentachloride is advantageous as it mitigates the handling issues associated with the fuming and moisture-sensitive nature of liquid SbCl₅. scispace.com The synthesis of this compound has been successfully demonstrated using this catalyst. scispace.comresearchgate.net

Table 2: Heterogeneous Catalysts for Quinoxaline Synthesis
CatalystReaction TypeConditionsAdvantagesReference
Nano-kaoline/BF₃/Fe₃O₄Condensation of 1,2-diamines and α-diketonesGrinding, Solvent-freeEco-friendly, high yield, easy work-up, reusable magnetic catalyst sharif.edusharif.edunih.gov
Nano SbCl₅·SiO₂Condensation of 1,2-diamines and α-diketonesRoom temp, Solvent-lessEco-friendly, efficient, high yield, short reaction time, simple work-up scispace.comresearchgate.net

Eco-Friendly Catalysts (e.g., Mineral Fertilizers, Biomass-Derived Catalysts)

The principles of green chemistry have spurred the development of sustainable catalytic systems for quinoxaline synthesis, moving away from hazardous reagents and harsh conditions. nih.gov Among these, mineral fertilizers and biomass-derived materials have emerged as effective, inexpensive, and environmentally benign catalysts. nih.govmdpi.com

Phosphate-based mineral fertilizers, such as mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple-super phosphate (TSP), have been successfully employed as heterogeneous catalysts for the synthesis of quinoxaline derivatives. nih.govdergipark.org.tr These fertilizers catalyze the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds, affording excellent yields at ambient temperatures. dergipark.org.trdergipark.org.tr The reactions are typically carried out in greener solvents like ethanol, and the catalysts can be easily recovered by simple filtration and reused for multiple cycles with only a slight decrease in catalytic activity. dergipark.org.tr For instance, the condensation of various aryl 1,2-diamines with 1,2-dicarbonyl compounds using MAP, DAP, or TSP as catalysts in ethanol at room temperature yields products in high to excellent yields (89-99%) within short reaction times (2-4 minutes). dergipark.org.tr

Table 1: Quinoxaline Synthesis using Mineral Fertilizer Catalysts Reaction conditions: 1,2-diamine (1 mmol), 1,2-dicarbonyl (1 mmol), catalyst (0.003 g), EtOH (2 mL), room temperature.

Catalyst Reaction Time (min) Yield (%)
MAP 2-4 89-99
DAP 2-4 89-99
TSP 2-4 89-99

Data sourced from Malek B, et al., JOTCSA. 2020. dergipark.org.tr

Biomass-derived materials represent another frontier in eco-friendly catalysis. mdpi.com These catalysts are sourced from renewable feedstocks and often possess high porosity, large surface areas, and inherent functional groups that facilitate catalytic activity. mdpi.com For example, a water extract of pomegranate peel ash (WEPA) has been utilized as an effective catalyst for the construction of quinoxalines from aryl/heteroaryl 1,2-diamines and α-hydroxy ketones in an aqueous medium. rsc.org This method proceeds via a metal-free, oxidant-free sequential condensation–cyclization–oxidation process. rsc.org Similarly, acid-functionalized carbon materials derived from biomass have been shown to efficiently catalyze the synthesis of quinoxalines. mdpi.com The visible-light-induced synthesis of biomass-derived quinoxalines has also been achieved using photocatalysts like cobalt(II) phthalocyanine (B1677752) immobilized on pyridine-doped g-C3N4. This approach utilizes furoin (B1674284) (a biomass-derived dicarbonyl) and 1,2-phenylenediamines, highlighting a sustainable pathway from biomass to valuable N-heterocycles. nso-journal.org

Metal-Catalyzed Dehydrogenative Condensation Reactions (e.g., Iridium Complexes)

Metal-catalyzed acceptorless dehydrogenative coupling (ADC) reactions have become a powerful tool for the synthesis of N-heterocycles, including quinoxalines. nih.govnih.gov This methodology avoids the use of stoichiometric oxidants, producing only water and hydrogen gas as byproducts, which aligns with the principles of green chemistry. researchgate.net Iridium complexes have proven to be particularly effective catalysts for this transformation. nih.govresearchgate.net

An iridium complex stabilized by a tridentate P^N^P ligand has demonstrated high catalytic activity for the synthesis of quinoxalines from aromatic diamines and 1,2-diols. nih.govresearchgate.net The reaction proceeds through an acceptorless dehydrogenative condensation, liberating water and two equivalents of hydrogen. nih.govresearchgate.net For example, the synthesis of 2-methylquinoxaline (B147225) can be efficiently achieved using 1,2-phenylenediamine and 1,2-propanediol as starting materials, catalyzed by an iridium complex. researchgate.net Cyclometalated iridium complexes have also been developed to catalyze the ADC reaction of o-aminobenzyl alcohols with secondary alcohols to produce quinoline (B57606) derivatives, a reaction class that shares mechanistic principles with quinoxaline synthesis from diols. nih.govbeilstein-journals.org These reactions are characterized by their efficiency, high yields, and wide substrate scope. nih.gov

Table 2: Iridium-Catalyzed Acceptorless Dehydrogenative Condensation

Reactants Catalyst System Product Key Feature
Aromatic Diamines + 1,2-Diols Ir complex with P^N^P ligand Quinoxalines Acceptorless dehydrogenation; H₂ and H₂O as byproducts. nih.govresearchgate.net

Mechanistic Elucidation of Reaction Pathways

Investigation of Reaction Intermediates and Transition States

The classical synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. rsc.orgresearchgate.net This reaction, while seemingly straightforward, involves a substantial number of bond-forming and bond-breaking steps. The precise sequence of these events and the nature of the transient species involved have been the subject of detailed mechanistic studies.

By using 13C NMR spectroscopy with isotopically labeled substrates (e.g., benzil (B1666583) labeled with 13C in one carbonyl group), researchers have been able to detect and characterize transient intermediates. rsc.org In the reaction between benzil and 1,2-phenylenediamine, a cluster of signals corresponding to transient intermediates appears and subsequently disappears as the final quinoxaline product is formed. These studies indicate that the intermediates form rapidly, and multiple species can be present simultaneously before the final, slower conversion to the product occurs. The proposed mechanism for the formation of quinoxaline 1,4-dioxides also involves several intermediates, starting with a nucleophilic attack to form an initial adduct, followed by ring-opening and cyclization steps. nih.gov

Bifurcations on Potential Energy Surfaces in Quinoxaline-Forming Reactions

The concept of reaction pathway bifurcation describes a scenario where a single transition state leads to multiple products or intermediates. nih.govnih.gov This phenomenon occurs when sequential transition states exist on the potential energy surface (PES) without an intervening energy minimum. nih.govnih.gov In such cases, reaction selectivity is not governed by the relative energies of transition states but by the shape of the PES and dynamic effects post-transition state. nih.gov

While specific studies detailing bifurcations in the synthesis of this compound are not prevalent, the complexity of quinoxaline formation suggests it as a potential area where such phenomena could be operative. The reaction involves multiple nucleophilic attack and dehydration steps, and the possibility of different cyclization pathways branching from a common intermediate or transition state exists. Computational studies on related organic reactions, such as the Cope rearrangement, have revealed post-transition state bifurcations that dictate product distribution. chemrxiv.org The presence of a Woodward-Hoffmann forbidden pathway proximate to the main reaction path can alter the PES, leading to such bifurcations. chemrxiv.org Understanding these complex energy surfaces is critical for predicting reaction outcomes accurately, moving beyond a simple one-dimensional view of reaction coordinates. nih.govchemrxiv.org

Computational Modeling of Synthetic Routes

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting the outcomes of synthetic routes. For quinoxaline synthesis, computational modeling has been employed to investigate aspects like regioselectivity in Diels-Alder cycloaddition reactions of quinoxaline quinones.

Using methods such as the Austin Model 1 (AM1) level of theory with programs like Gaussian 98 and MOPAC 6, researchers can calculate the energies of transition states and intermediates to predict the most favorable reaction pathway. For example, transition state calculations for the formation of different cycloadducts in the Diels-Alder reaction of a quinoxaline quinone indicated that one pathway was kinetically favored due to a lower energy barrier, thus explaining the observed regioselectivity. These computational models provide insights into the electronic and steric factors that govern reactivity, complementing experimental findings and guiding the design of new synthetic strategies.

Computational Chemistry and Theoretical Investigations of 2,3,6 Trimethylquinoxaline

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

DFT has been widely employed to investigate the structural and electronic characteristics of 2,3,6-trimethylquinoxaline, offering a detailed understanding of its fundamental properties.

Optimized Geometries and Conformational Analysis

Computational models, often at the B3LYP/6-31+G(d) level of theory, have been used to determine the optimized geometry of this compound. rsc.orgrsc.org These calculations are crucial for understanding the molecule's stable three-dimensional structure. Conformational analysis helps in identifying the most stable arrangement of atoms in the molecule, which is essential for predicting its reactivity and interactions. arxiv.orgnih.gov The process often involves generating multiple conformers and then optimizing their geometries to find the lowest energy state. arxiv.orgnih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Table 1: Selected Theoretical Bond Parameters for this compound-BF3 Complex

ParameterValue
N-B Bond Length1.75 Å rsc.org

Note: This data is for the complex with BF3 and was computed at the B3LYP/6-31+G(d) level of theory.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is a key component of understanding the electronic behavior of this compound. researchgate.netiqce.jp The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to determining the molecule's reactivity. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.netrsc.org These orbitals are also involved in charge transfer processes within the molecule and in its interactions with other species. iqce.jprsc.org

Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on the surface of a molecule. researchgate.netwolfram.comuni-muenchen.delibretexts.org These maps illustrate regions of positive and negative electrostatic potential, which are crucial for predicting how the molecule will interact with other charged or polar species. libretexts.orgresearchgate.net For this compound, the MEP map would highlight the electron-rich nitrogen atoms as sites of negative potential, making them susceptible to electrophilic attack. uni-muenchen.de

Theoretical Electrochemistry and Redox Potential Prediction

Theoretical methods are also employed to predict the electrochemical behavior of this compound, including its redox potentials and interactions with other chemical species in electrochemical systems.

Modeling of Lewis Adduct Formation (e.g., Quinoxaline-BF3 Complexes)

Computational modeling has been instrumental in studying the formation of Lewis adducts, such as the complex between this compound and boron trifluoride (BF3). rsc.orgresearchgate.net DFT calculations can predict the geometry and stability of these complexes. For instance, the optimized structure of the this compound-BF3 complex shows a specific N-B bond length of 1.75 Å. rsc.org The formation of such adducts significantly alters the electronic properties of the quinoxaline (B1680401) derivative, which in turn affects its electrochemical behavior. rsc.orgcsic.es The coordination of BF3 to the nitrogen atoms of the quinoxaline ring increases its electron affinity, thereby raising its reduction potential. rsc.org This effect is a key factor in the observed electrochemical activity of quinoxaline derivatives in certain electrolytes. rsc.org

Correlation of Computational Estimates with Experimental Reduction Potentials

Quantum chemical calculations have been instrumental in understanding the electrochemical behavior of this compound (2,3,6-TMQ), particularly its interactions within electrolyte systems. rsc.org Computational models are used to predict the reduction potentials of 2,3,6-TMQ and its adducts, which can then be correlated with values obtained through experimental techniques like cyclic voltammetry.

Studies have shown that quinoxalines can form adducts with Lewis acids, such as boron trifluoride (BF₃), which is relevant in electrolyte solutions like lithium tetrafluoroborate (B81430) (LiBF₄). rsc.org The formation of these adducts significantly alters the electrochemical properties of the quinoxaline derivative. rsc.org Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31+G(d) level of theory, have been used to model these scenarios and compute the reduction potentials. researchgate.net

For instance, the formation of a 2,3,6-TMQ-2BF₃ adduct is consistent with experimentally observed reduction events for 2,3,6-TMQ in a 0.2 M LiBF₄/PC electrolyte solution. rsc.org The correlation between the computed reduction potentials for various adducts and the experimentally measured values provides validation for the proposed interaction mechanisms. rsc.org A comparison of these values reveals a reasonable agreement, confirming the role of electrolyte components in modulating the redox behavior of 2,3,6-TMQ. rsc.org

Species/AdductComputed First Reduction Potential (E(Red1)) (V vs. Li/Li⁺)Computed Second Reduction Potential (E(Red2)) (V vs. Li/Li⁺)Experimental Notes
2,3,6-TMQ-BF₃ 2.501.83Adduct with one BF₃ molecule.
2,3,6-TMQ-2BF₃ 3.102.65Adduct with two BF₃ molecules; consistent with experimental observations in LiBF₄/PC. rsc.org
2,3,6-TMQ-Li⁺ 2.051.10Interaction with Lithium ion.

This table presents computed reduction potentials for this compound and its adducts based on data from quantum chemical calculations. rsc.org

Supramolecular Chemistry and Intermolecular Interactions

The study of supramolecular chemistry involves understanding the non-covalent interactions that dictate how molecules assemble in the solid state. These interactions are crucial for crystal engineering and determining the material properties of a compound.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a "fingerprint" of close contacts between atoms.

For 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate, the most significant contributions to the packing arrangement come from hydrogen-hydrogen (H···H) contacts, followed by oxygen-hydrogen (O···H/H···O) interactions, which are indicative of hydrogen bonding. nih.goviucr.org Other weak interactions, such as those involving carbon, nitrogen, and oxygen atoms, also play a role in stabilizing the crystal structure. iucr.org The red spots on a Hirshfeld surface plotted over dnorm represent key contacts like hydrogen bonds, while broader blue regions indicate weaker interactions. nih.gov

Interaction TypeContribution to Hirshfeld Surface (%)Description
H···H 51.3%Represents the most significant factor in the crystal packing. iucr.org
O···H/H···O 28.6%The next largest contribution, indicative of hydrogen bonding. iucr.org
C···C 8.2%π-π stacking interactions. iucr.org
C···H/H···C 5.8%van der Waals forces. iucr.org
C···N/N···C 4.5%Weak electrostatic interactions. iucr.org
N···H/H···N 1.1%Minor hydrogen bonding or van der Waals contacts. iucr.org
O···C/C···O 0.5%Weak electrostatic interactions. iucr.org

This table details the percentage contributions of various intermolecular contacts to the Hirshfeld surface for the related compound 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate. iucr.org

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction (e.g., UV-Vis Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis). mdpi.comrespectprogram.org This predictive tool allows for the theoretical determination of absorption wavelengths (λmax) and oscillator strengths, which can be compared with experimental spectroscopic data. beilstein-journals.org The choice of functional, such as B3LYP, and basis set is crucial for obtaining accurate predictions. mdpi.comresearchgate.net

CompoundMethodMediumPredicted λmax (nm)
2,6,7-trimethyl-3-p-tolylquinoxaline TD-DFTGas PhaseData not specified
2,6,7-trimethyl-3-p-tolylquinoxaline TD-DFT/PCMMethanolData not specified

This table illustrates the application of TD-DFT for spectroscopic prediction on a related trimethylquinoxaline derivative, as specific data for this compound was not available. researchgate.net

Electrochemical Behavior and Energy Storage Applications of 2,3,6 Trimethylquinoxaline

Electrochemical Characterization Techniques

The electrochemical behavior of 2,3,6-trimethylquinoxaline is primarily investigated through techniques that probe its redox reactions. These methods provide insights into the molecule's ability to store and release energy.

Cyclic Voltammetry Studies of this compound

Cyclic voltammetry (CV) is a fundamental technique used to study the redox behavior of this compound. researchgate.net By varying the electrical potential and observing the resulting current, researchers can determine the redox potentials and the reversibility of the electron transfer processes.

Studies have shown that this compound exhibits two reversible redox reactions in non-aqueous electrolytes. nih.gov For instance, in an electrolyte composed of 0.2 M lithium tetrafluoroborate (B81430) (LiBF4) in propylene (B89431) carbonate (PC), this compound displays two distinct electron transfer events. rsc.orgrsc.org The addition of methyl groups to the quinoxaline (B1680401) structure has been shown to impact the redox potentials. google.com

The electrochemical activity of this compound is significantly influenced by the electrolyte system. While it is electrochemically active in acetonitrile, it shows limited activity in propylene carbonate alone. rsc.orgrsc.org However, the presence of certain salts, like LiBF4, can "turn on" its electrochemical activity in propylene carbonate, leading to redox events at higher potentials than previously observed. researchgate.netrsc.org This is attributed to the formation of an adduct between the quinoxaline and the Lewis acid BF3, a degradation product of LiBF4 in the presence of trace water. researchgate.netrsc.orgrsc.org

The concentration of both the active species and the supporting electrolyte also plays a crucial role. Increasing the concentration of this compound from 5 mM to 50 mM in a 0.2 M LiBF4/PC electrolyte results in a more than two-fold increase in current. rsc.orgrsc.org However, at a constant this compound concentration, increasing the LiBF4 concentration leads to a directly proportional increase in the observed current, suggesting a strong interaction between the active species and the supporting electrolyte. rsc.orgrsc.org

The choice of the working electrode material (e.g., glassy carbon, platinum, or gold) does not significantly alter the voltammetry of this compound in a 0.2 M LiBF4/PC electrolyte. rsc.orgresearchgate.net

Table 1: Redox Potentials of this compound in LiBF4/PC Electrolyte

Redox EventPotential (V vs. Li/Li+)
First Reduction~2.8 nih.gov
Second Reduction~2.48 nih.gov

Note: These values are approximate and can vary based on specific experimental conditions.

Potentiostatic and Galvanostatic Methods for Redox Analysis

Potentiostatic and galvanostatic methods are also employed to analyze the redox properties of this compound, particularly in the context of battery applications. mit.eduskoltech.ru Potentiostatic methods maintain a constant potential at the working electrode, while galvanostatic techniques apply a constant current. mdpi.com These methods are crucial for evaluating the charging and discharging characteristics of a battery system. acs.org

In a "proof-of-concept" coin-cell flow battery using this compound as the anolyte, galvanostatic charge-discharge cycles were performed to evaluate its performance. nih.gov These tests provide information on the battery's voltage, capacity, and cycling stability. mdpi.com

Influence of Electrolyte Composition on Electrochemical Properties

The electrolyte, comprising a solvent and a supporting salt, has a profound impact on the electrochemical behavior of this compound.

Role of Solvent Systems (e.g., Propylene Carbonate, Acetonitrile)

The choice of solvent is critical for the electrochemical performance of this compound. While quinoxaline derivatives are electrochemically active in the solvent acetonitrile, they show limited activity in propylene carbonate (PC). rsc.orgrsc.org Computational studies have aligned with these experimental observations. rsc.org The difference in behavior is attributed to the interaction between the quinoxaline molecule and the solvent environment.

However, the inactivity in PC can be overcome by the presence of specific electrolyte salts, highlighting a complex interplay between the solvent and the salt. rsc.org

Effects of Supporting Electrolyte Salts and Anions (e.g., LiBF4, LiPF6)

The supporting electrolyte salt, and specifically its anion, plays a determinative role in the electrochemical properties of this compound. rsc.org

In a propylene carbonate solvent, the electrochemical behavior of this compound is significantly affected by the choice of the lithium salt anion. rsc.org When tested with 0.2 M solutions of LiBF4, lithium hexafluorophosphate (B91526) (LiPF6), lithium triflate, and lithium bis(perfluoroethylsulfonyl)imide (Li BETI), the largest reduction and oxidation currents were observed with LiBF4. rsc.org Two distinct electron transfer events were also noted in the presence of LiPF6, though with considerably lower currents. rsc.org In contrast, the electrolytes containing lithium triflate and Li BETI showed current responses comparable to the baseline, indicating no significant electrochemical activity of the quinoxaline. rsc.org

The enhanced activity in the presence of LiBF4 and LiPF6 is linked to the formation of an electro-active complex between the quinoxaline and BF3 or PF5, which are Lewis acids. rsc.orgrsc.org These Lewis acids can be formed from the degradation of the respective salts, particularly in the presence of trace amounts of water. rsc.orgrsc.org This complexation increases the electron affinity of the quinoxaline adduct, shifting its reduction potential to more positive values. rsc.org Computational studies support this, showing that the computed reduction potentials of a 2,3,6-TMQ-2BF3 adduct are consistent with experimental observations. rsc.org

The cation of the supporting salt also appears to be important. For instance, quinoxaline did not show electrochemical activity in propylene carbonate with tetrabutylammonium (B224687) tetrafluoroborate (TBABF4) or sodium tetrafluoroborate (NaBF4) as the electrolyte. rsc.org

Application as Redox-Active Species in Non-Aqueous Redox Flow Batteries

This compound has been investigated as a promising anolyte (negative electrode species) in non-aqueous redox flow batteries (NRFBs). mdpi.comresearchgate.net In these batteries, the compound is dissolved in a liquid electrolyte and circulated through an electrochemical cell to store and release energy.

In one notable example, an all-organic non-aqueous flow battery was developed using this compound as the anolyte and 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB) as the catholyte. mdpi.com This system delivered a discharge voltage between 1.30 V and 1.70 V. mdpi.com Another study paired this compound with a phenothiazine (B1677639) derivative catholyte, 3,7-bis(trifluoromethyl)-N-ethylphenothiazine, in a redox flow battery. researchgate.netuky.edu This battery was tested with active material concentrations of 0.05 M, 0.15 M, and 0.35 M, with the 0.15 M concentration showing the best capacity retention over approximately 60 cycles. researchgate.netuky.edu

The fundamental electrochemical properties of this compound, specifically its two reversible redox reactions at approximately 2.48 V and 2.8 V versus Li/Li+, make it a viable candidate for NRFBs. nih.gov A "proof-of-concept" coin-cell flow battery has been used to validate the feasibility of using this molecule in a flow battery system. nih.gov

Table 2: Compound Names

Abbreviation/Common NameFull Chemical Name
This compoundThis compound
LiBF4Lithium tetrafluoroborate
LiPF6Lithium hexafluorophosphate
PCPropylene Carbonate
ACNAcetonitrile
Li BETILithium bis(perfluoroethylsulfonyl)imide
TBABF4Tetrabutylammonium tetrafluoroborate
NaBF4Sodium tetrafluoroborate
DBBB2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene
3,7-bis(trifluoromethyl)-N-ethylphenothiazine3,7-bis(trifluoromethyl)-N-ethylphenothiazine

This compound as an Anode Material

This compound has been investigated as a potential anode material, also known as a negolyte, in non-aqueous redox flow batteries (RFBs). In this capacity, it undergoes reversible electrochemical reactions, storing and releasing energy through the gain and loss of electrons. The suitability of this compound for this role is attributed to its electrochemical properties, including its reduction potentials.

In propylene carbonate as a solvent with a lithium tetrafluoroborate (LiBF₄) electrolyte, this compound exhibits two reversible redox reactions. The first reduction potential is observed at approximately 2.77 V versus Li/Li⁺, and the second at 3.20 V versus Li/Li⁺ . The presence of Lewis acids like boron trifluoride (BF₃) has been shown to significantly enhance the electrochemical activity of quinoxalines, leading to a notable increase in current response . This suggests that the electrolyte composition plays a crucial role in optimizing the performance of this compound as an anode material.

The methyl groups at the 2, 3, and 6 positions of the quinoxaline core influence its electronic properties and, consequently, its electrochemical behavior. This substitution pattern has been identified as beneficial for the performance of the molecule in energy storage systems when compared to other quinoxaline derivatives .

Table 1: Redox Potentials of this compound in a LiBF₄/Propylene Carbonate Electrolyte
ParameterValue (vs. Li/Li⁺)
First Reduction Potential2.77 V
Second Reduction Potential3.20 V
Data sourced from Benchchem

Evaluation of Coulombic Efficiencies and Specific Capacities in Flow Battery Systems

The performance of a redox flow battery is characterized by several key metrics, including coulombic efficiency, voltage efficiency, and energy efficiency, as well as specific and volumetric capacity. Coulombic efficiency is a measure of the charge transfer efficiency, indicating the ratio of charge extracted during discharge to the charge supplied during charging. High coulombic efficiency is essential for long-term cycling stability.

In a non-aqueous flow battery system utilizing an iron-chromium acetylacetonate (B107027) chemistry, nominal coulombic and energy efficiencies of 99% and 53%, respectively, have been reported over extended cycling researchgate.net. While this specific system does not use this compound, it provides a benchmark for the performance of non-aqueous RFBs. Another study on a non-aqueous RFB with tris(1,10-phenanthroline) complexes of iron(II) and cobalt(II) reported coulombic efficiencies of up to 80-85% over 50 cycles researchgate.net.

The specific capacity of a battery material refers to the amount of charge it can store per unit mass, typically measured in milliampere-hours per gram (mAh/g). For lithium-ion batteries, for example, commercial graphite (B72142) anodes have a theoretical capacity of about 372 mAh/g wikipedia.org. Silicon-based anodes can offer much higher capacities, with some experimental systems reaching over 1000 mAh/g after numerous cycles nih.gov. The volumetric capacity, measured in ampere-hours per liter (Ah/L), and the resulting energy density, in watt-hours per liter (Wh/L), are also critical for practical applications. An aqueous flow battery using a PEG-substituted anthraquinone (B42736) has demonstrated a high volumetric capacity of 80.4 Ah/L and an energy density of 25.2 Wh/L osti.gov. The performance of this compound in a flow battery would be evaluated against these and other metrics to determine its viability.

Table 2: Representative Performance Metrics for Non-Aqueous Redox Flow Batteries
ParameterFe-Cr Acetylacetonate System researchgate.netFe/Co-phenanthroline System researchgate.net
Coulombic Efficiency 99% (nominal)80-85%
Energy Efficiency 53% (nominal)~39%
Voltage Efficiency Not specified~40%
Note: These are representative values from different non-aqueous RFB chemistries and are provided for context.

Structure-Electrochemical Property Relationships of Trimethylquinoxaline Isomers and Derivatives

A comparative study of quinoxaline derivatives shows that the introduction of methyl groups generally affects the electrochemical behavior. For instance, this compound has different redox potentials compared to its less substituted counterpart, 2,3-dimethylquinoxaline (B146804) . The addition of the methyl group at the 6-position alters the electron density distribution within the molecule, which in turn influences the ease of its reduction and oxidation.

Computational studies on quinoxalin-2(1H)-one and its derivatives have further elucidated these structure-property relationships. The calculated redox potential of quinoxalin-2(1H)-one is 0.123 eV (vs. SHE). Introducing a methyl group at the 3-position to form 3-methylquinoxalin-2(1H)-one lowers the redox potential to 0.015 eV researchgate.net. An even more significant change is observed with the introduction of an amino group at the 3-position (3-aminoquinoxalin-2(1H)-one), which results in a redox potential of -0.254 eV researchgate.net. This demonstrates that electron-donating groups like methyl and, more strongly, amino groups, make the compound harder to reduce, shifting the redox potential to more negative values.

These findings underscore the importance of molecular design in developing new organic materials for energy storage. By strategically modifying the quinoxaline scaffold, it is possible to tailor the electrochemical properties to meet the specific requirements of a battery system, such as a desired operating voltage.

Table 3: Comparison of Redox Potentials for Quinoxaline Derivatives
CompoundRedox Potential (vs. SHE)
Quinoxalin-2(1H)-one0.123 eV
3-Methylquinoxalin-2(1H)-one0.015 eV
3-Aminoquinoxalin-2(1H)-one-0.254 eV
Data sourced from computational studies by Ramasamy et al. (2013) researchgate.net

Advanced Spectroscopic Characterization of 2,3,6 Trimethylquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other atoms. For 2,3,6-trimethylquinoxaline, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the different sets of protons.

The aromatic protons on the quinoxaline (B1680401) ring system appear in the downfield region, generally between δ 7.30 and δ 7.67 ppm. Specifically, the proton at position 5 (H-5) shows an upfield shift to around δ 7.41 ppm compared to the aromatic protons of 2,3-dimethylquinoxaline (B146804), which resonate between δ 7.52 and δ 7.89 ppm. This upfield shift is attributed to the electron-donating effect of the methyl group at position 6.

The methyl groups give rise to characteristic singlet peaks in the upfield region of the spectrum. The methyl group at position 6 (C6-CH₃) typically appears as a singlet at approximately δ 2.37 ppm. figshare.com The two methyl groups at positions 2 and 3 (C2/C3-CH₃) are chemically equivalent and therefore produce a single, more intense singlet at around δ 2.52 ppm, integrating for six protons. figshare.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration
Aromatic-H7.30 - 7.67Multiplet3H
C6-CH₃2.37Singlet3H
C2/C3-CH₃2.52Singlet6H

This table presents typical ¹H NMR data compiled from literature sources. figshare.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the aromatic carbons and the methyl carbons.

The carbons of the quinoxaline ring system resonate in the downfield region, typically from δ 127.50 to δ 153.59 ppm. figshare.com The signals for the quaternary carbons (C-2, C-3, C-4a, and C-8a) and the protonated carbons (C-5, C-7, and C-8) can be distinguished. The methyl-substituted carbon at position 6 also appears in this region. The specific chemical shifts are influenced by the electron density distribution within the heterocyclic ring, which is in turn affected by the methyl substituents.

The methyl carbons appear in the upfield region of the spectrum. The carbon of the methyl group at position 6 (C6-CH₃) is found at approximately δ 21.96 ppm. figshare.com The carbons of the two methyl groups at positions 2 and 3 (C2/C3-CH₃) give rise to signals around δ 23.29 and δ 23.39 ppm. figshare.com

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon Assignment Chemical Shift (δ) in ppm
Quinoxaline Ring Carbons127.50, 128.04, 131.21, 139.27, 139.67, 141.32, 152.72, 153.59
C6-CH₃21.96
C2/C3-CH₃23.29, 23.39

This table presents typical ¹³C NMR data compiled from literature sources. figshare.com

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies

Advanced NMR techniques, such as 2D NMR and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to gain deeper insights into the three-dimensional structure and conformational preferences of molecules.

While specific 2D NMR and NOESY studies on this compound are not extensively detailed in the provided search results, these techniques are generally applicable. For instance, a COSY (Correlation Spectroscopy) experiment would reveal scalar couplings between protons, confirming the connectivity within the aromatic ring system. An HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra. jeol.com

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structural features. A notable peak is the C=N stretching vibration, which appears around 1621 cm⁻¹ and is indicative of the quinoxaline ring formation. Other bands corresponding to C-H stretching and bending vibrations of the aromatic ring and methyl groups, as well as C=C stretching vibrations of the aromatic system, would also be present in the spectrum. The in-situ monitoring of reactions using FTIR can provide real-time information on the progress of the synthesis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. amazonaws.com The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic quinoxaline system. lkouniv.ac.in The position and intensity of these absorption maxima (λmax) are characteristic of the compound's electronic structure. While the search results mention the use of UV-Vis spectroscopy for characterizing similar quinoxaline derivatives, specific λmax values for this compound were not detailed. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS-ESI) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous determination of the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). When coupled with a soft ionization technique like Electrospray Ionization (ESI), it allows for the analysis of molecules with minimal fragmentation, typically observing the protonated molecular ion, [M+H]⁺. This precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

In the characterization of this compound, HRMS provides definitive evidence of its molecular formula, C₁₁H₁₂N₂. The theoretical exact mass of the protonated molecule, [C₁₁H₁₃N₂]⁺, is calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.

Detailed research findings from the synthesis and characterization of this compound have confirmed its elemental composition through High-Resolution Mass Spectrometry. In one such study, the compound was synthesized and its structure was verified using various spectroscopic methods, including HRMS. rsc.org The analysis yielded an experimental m/z value that is in very close agreement with the calculated theoretical mass.

The experimental data for the protonated molecule ([M+H]⁺) of this compound is presented below. The minor difference between the calculated and found values, typically expressed in parts per million (ppm), underscores the high accuracy of the technique and confirms the assigned molecular formula.

HRMS Data for this compound ([M+H]⁺)

Parameter Value Reference
Molecular Formula C₁₁H₁₂N₂
Calculated m/z ([C₁₁H₁₃N₂]⁺) 173.1079 rsc.org
Found m/z 173.1074 rsc.org
Ionization Mode FAB+ rsc.org

This high level of mass accuracy is instrumental in confirming the identity of this compound in complex mixtures and for verifying the success of a synthetic procedure. rsc.org

Functional Applications and Research Frontiers of 2,3,6 Trimethylquinoxaline Derivatives

Sensing and Detection Systems

The development of chemosensors for the selective and sensitive detection of ions and molecules is a critical area of research with far-reaching implications for environmental monitoring, industrial process control, and biomedical diagnostics. Quinoxaline (B1680401) derivatives have emerged as a promising class of compounds for these applications due to their inherent photophysical and electrochemical properties, which can be modulated upon interaction with specific analytes. chemicalpapers.comresearchgate.net The electron-deficient nature of the pyrazine (B50134) ring, combined with the electron-donating or -withdrawing effects of various substituents, allows for the rational design of highly selective chemosensors. researchgate.net

Design of Quinoxaline-Based Chemosensors for Metal Cations (e.g., Fe³⁺, Ni²⁺)

The design of chemosensors based on quinoxaline derivatives often involves the incorporation of specific binding sites that can selectively interact with target metal cations. This interaction triggers a measurable change in the sensor's optical or electrochemical properties. For instance, a novel quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), has been designed as a dual-functional chemosensor. arabjchem.org It exhibits a distinct colorimetric response to Fe³⁺ ions, changing from colorless to yellow, which is observable by the naked eye. arabjchem.org This change is attributed to the formation of a 1:1 stoichiometric complex between QM and Fe³⁺. arabjchem.org

Similarly, other quinoxaline analogues have been developed for the selective detection of Ni²⁺. A ratiometric chemosensor for Ni²⁺ was developed based on a quinoxaline matrix, demonstrating high selectivity and a visible color change. researchgate.net The sensing mechanism often involves processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or chelation-enhanced fluorescence (CHEF), which are influenced by the binding of the metal ion. researchgate.netnih.gov For example, the interaction of a ferrocene-quinoxaline derivative with Hg²⁺ leads to a significant red-shift in its absorption spectrum and an anodic shift in the ferrocene/ferrocenium oxidation peaks, enabling both colorimetric and redox sensing. nih.gov

Table 1: Examples of Quinoxaline-Based Chemosensors for Metal Cations This table is interactive. You can sort and filter the data.

Sensor Compound Target Cation(s) Detection Method Observable Change Stoichiometry
6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) Fe³⁺, Cu²⁺ Colorimetric (Fe³⁺), Fluorometric (Cu²⁺) Colorless to yellow (Fe³⁺), Fluorescence quenching (Cu²⁺) 1:1
Quinoxaline dihydrazone (DHQ) Fe³⁺ Colorimetric Not specified Not specified
HQNM Ni²⁺ Colorimetric Not specified Not specified
Ferrocene-quinoxaline dyad Hg²⁺ Colorimetric, Electrochemical Orange to deep green, Anodic shift 1:1
2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) Fe³⁺, Cu²⁺ Colorimetric (Fe³⁺), Fluorometric (Cu²⁺) Colorless to yellow (Fe³⁺), Fluorescence quenching (Cu²⁺) 1:1

Real-World Applications of Quinoxaline Sensors (e.g., in Food Matrices)

The practical utility of quinoxaline-based sensors is demonstrated by their application in real-world samples, such as food and environmental matrices. For example, quinoxaline dihydrazone (DHQ) has been successfully used to detect Fe³⁺ in commercial grape and pomegranate juices. nih.govnih.gov This highlights the potential of these sensors for quality control in the food industry. Another application involves the detection of volatile amines, which are indicators of fish spoilage. mdpi.com Acid-doped quinoxaline derivatives have shown significant color changes upon exposure to the headspace of packaged fish fillets, providing a visual indication of spoilage. mdpi.com

Furthermore, molecularly imprinted polymers (MIPs) incorporating quinoxaline derivatives are being developed for the selective detection of food toxins. researchgate.net For instance, a MIP-based electrochemical sensor has been designed for the determination of 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (7,8-DiMeIQx), a carcinogenic heterocyclic aromatic amine formed during the cooking of meat and fish. researchgate.net These applications underscore the versatility and practical importance of quinoxaline-based sensors in ensuring food safety and quality. A novel turn-on fluorescent probe based on quinoxaline has also been developed for the highly selective and sensitive detection of cysteine in food samples. researchgate.net

Theoretical Studies in Sensor Development

Theoretical calculations, particularly those based on Density Functional Theory (DFT), play a crucial role in the design and understanding of quinoxaline-based sensors. researchgate.net These computational methods provide insights into the electronic structure, photophysical properties, and interaction mechanisms between the sensor molecule and the analyte. researchgate.netnih.gov For example, DFT studies have been used to investigate the sensing mechanism of a ferrocene-quinoxaline sensor for Hg²⁺, confirming the intramolecular charge transfer process upon metal binding. nih.gov

Theoretical investigations also aid in predicting the excitation energies and absorption spectra of quinoxaline derivatives, which is essential for designing colorimetric sensors. researchgate.net By modeling the HOMO and LUMO energy levels, researchers can qualitatively predict the reactivity and sensing behavior of new dye molecules. researchgate.net Such computational studies complement experimental findings and provide a deeper understanding of the structure-property relationships, thereby guiding the rational design of more efficient and selective chemosensors. beilstein-journals.org

Biological Activity and Medicinal Chemistry of Quinoxaline Scaffolds

The quinoxaline ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netnih.govresearchgate.net Quinoxaline derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug discovery and development. sapub.orgresearchgate.netmdpi.com

Broad-Spectrum Pharmacological Relevance of Quinoxaline Derivatives

Quinoxaline derivatives exhibit a diverse array of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antiprotozoal activities. nih.govsapub.orgresearchgate.netmdpi.comresearchgate.net The biological activity of these compounds is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in various disease pathways. scholarsresearchlibrary.com The versatility of the quinoxaline scaffold allows for the introduction of various substituents, leading to compounds with tailored biological activities. ontosight.ainih.gov

For instance, certain quinoxaline derivatives have shown potent anti-HIV activity by inhibiting reverse transcriptase. researchgate.net Others have been investigated as anticancer agents, with some exhibiting cytotoxicity against various cancer cell lines. researchgate.netlsmu.lt The broad-spectrum nature of their biological activity has led to the inclusion of the quinoxaline moiety in several marketed drugs. nih.gov The ongoing research in this area continues to uncover new therapeutic potentials for quinoxaline derivatives. researchgate.netnih.gov

Table 2: Spectrum of Pharmacological Activities of Quinoxaline Derivatives This table is interactive. You can sort and filter the data.

Pharmacological Activity Examples of Investigated Derivatives Reference(s)
Antimicrobial Quinoxaline-1,4-di-N-oxides, Pyrazoloquinoxalines sapub.orgnih.gov
Antitubercular Quinoxaline-2-carboxylate 1,4-dioxide derivatives asm.org
Antiviral (including anti-HIV) Various quinoxaline derivatives nih.govresearchgate.net
Anticancer/Antitumor 2-aminoimidazole–linked quinoxaline Schiff bases researchgate.net
Anti-inflammatory Substituted quinoxaline derivatives sapub.orgmdpi.com
Antifungal 2-sulphonyl quinoxalines, 3-[(alkylthio) methyl] quinoxaline-1-oxide derivatives researchgate.net
Antiprotozoal/Antimalarial 3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives researchgate.netfrontiersin.org
Analgesic Substituted quinoxaline derivatives sapub.org

Antimicrobial and Antitubercular Activity of Quinoxaline Derivatives and Structure-Activity Relationships

The antimicrobial properties of quinoxaline derivatives are well-documented, with activity reported against a range of bacteria and fungi. scholarsresearchlibrary.comnih.gov Quinoxaline-1,4-di-N-oxides (QdNOs) are a particularly important class of antimicrobial agents. researchgate.netfrontiersin.orgmdpi.com The N-oxide groups are crucial for their biological activity and are believed to be involved in their mechanism of action, which may include the generation of reactive oxygen species under hypoxic conditions. researchgate.net

Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the antimicrobial potency of quinoxaline derivatives. nih.govresearchgate.net For example, in a series of quinoxaline derivatives, the presence of a phenyl ring with a halogen or nitro group at the second position and a halogen at the sixth position was found to be favorable for activity against Gram-positive bacteria and Candida albicans. lsmu.lt

In the context of antitubercular activity, quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives have shown promise. asm.org One such derivative, ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide, was found to be active in reducing bacterial counts in the lungs and spleens of infected mice. asm.org This compound was also active against non-replicating bacteria under low-oxygen conditions, a key characteristic for an effective anti-tuberculosis drug. asm.org SAR studies on antitubercular quinoxalines have highlighted the importance of the 1,4-di-N-oxide groups for activity. frontiersin.org Furthermore, the introduction of azetidinone and thiazolidinone moieties to the quinoxaline scaffold has yielded compounds with in vitro activity against Mycobacterium tuberculosis comparable to that of isoniazid. researchgate.net

Anticancer and Antiviral Properties of Functionalized Quinoxalines

Functionalized quinoxaline derivatives have demonstrated significant potential as both anticancer and antiviral agents. The strategic placement of substituents on the quinoxaline core can profoundly influence their biological activity.

Anticancer Properties:

Research has shown that quinoxaline derivatives can exhibit potent anticancer activities. While specific studies on 2,3,6-trimethylquinoxaline are limited, investigations into related methyl-substituted quinoxalines have provided valuable insights. For instance, a series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol (B109401) derivatives were designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov Several of these compounds exhibited promising cytotoxic activities against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC₅₀ values in the low micromolar range. nih.gov One of the most potent compounds induced apoptosis in HepG2 cells and arrested the cell cycle at the G2/M phase. nih.gov

Furthermore, other quinoxaline derivatives have been shown to induce apoptosis and inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. tandfonline.comnih.gov For example, certain quinoxaline-based compounds displayed high selective indices against prostate cancer (PC-3) cells, with one derivative significantly upregulating pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. nih.gov The introduction of an electron-donating group, such as a methyl group, has been observed to confer moderate anticancer activity in some series of quinoxaline amides. nih.gov

Antiviral Properties:

The antiviral potential of quinoxaline derivatives is another active area of research. dntb.gov.ua Studies have indicated that the substitution pattern on the quinoxaline ring is critical for antiviral efficacy. scispace.com Notably, research into 2,3,6-substituted quinoxalines has identified compounds with significant antiviral activity. nih.gov One particular study highlighted that derivatives with a bis-2-furyl substitution at the 2 and 3 positions, and a 3-methoxyphenyl (B12655295) or a 2-furyl group at the 6-position, demonstrated good activity against influenza viruses by potentially targeting the NS1A RNA-binding domain. nih.gov

Furthermore, a derivative of a methyl-substituted triazolo-quinoxaline, specifically 1-(4-chloro-8-methyl Current time information in Bangalore, IN.ontosight.aitriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea, has shown activity against the Herpes Simplex Virus (HSV). nih.gov Another compound, 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline, has also been reported to exhibit significant activity against HSV, cytomegalovirus (CMV), and varicella-zoster virus (VZV). scispace.comijpsjournal.comsapub.org The mechanism of action for some of these antiviral quinoxalines is believed to involve the inhibition of viral replication. scispace.comijpsjournal.com

Compound NameBiological ActivityCell Line/VirusIC₅₀/EC₅₀/Activity
3-Methylquinoxalin-2(1H)-one/thiol derivativesAnticancer (Cytotoxic)MCF-7, HepG22.1 - 9.8 µM
Quinoxaline-based derivative (Compound IV)Anticancer (Topo II inhibition, Apoptosis induction)PC-3IC₅₀ = 2.11 µM
2,3-bis(2-furyl)-6-(3-methoxyphenyl)quinoxalineAntiviral (Influenza)-IC₅₀ = 6.2 µM
2,3-bis(2-furyl)-6-(2-furyl)quinoxalineAntiviral (Influenza)-IC₅₀ = 3.5 µM
1-(4-chloro-8-methyl Current time information in Bangalore, IN.ontosight.aitriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thioureaAntiviral (HSV)Vero25% plaque reduction at 20 µg/mL
2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxalineAntiviralHSV, CMV, VZV1-5 mM

Enzyme Inhibition Studies (e.g., ASK1, c-Jun N-terminal Kinase, Aldose Reductase Inhibitors)

The ability of quinoxaline derivatives to act as enzyme inhibitors is a key aspect of their therapeutic potential. Research has focused on their inhibitory effects on various kinases and other enzymes implicated in disease.

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibitors:

ASK1 is a kinase involved in stress and inflammatory signaling pathways, making it a target for conditions like non-alcoholic steatohepatitis. A study on quinoxaline derivatives as ASK1 inhibitors identified a potent dibromo-substituted quinoxaline with an IC₅₀ of 30.17 nM. nih.gov In the same study, 2,6,7-trimethylquinoxaline (B3331360) was synthesized and evaluated, showing moderate inhibitory activity. nih.gov This highlights the potential of trimethyl-substituted quinoxalines as a scaffold for developing ASK1 inhibitors.

c-Jun N-terminal Kinase (JNK) Inhibitors:

JNKs are involved in cellular responses to stress and are implicated in inflammatory diseases and cancer. nih.gov Derivatives of 11H-indeno[1,2-b]quinoxalin-11-one have been identified as a class of JNK inhibitors. nih.govresearchgate.net These compounds, particularly those with an oxime group, have shown the ability to inhibit JNK activity and the subsequent production of pro-inflammatory cytokines. researchgate.net Microwave-assisted synthesis has been employed to create a library of 6-aminoquinoxalines, some of which were found to be potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1), an activator of JNK. mdpi.com

Aldose Reductase Inhibitors:

Aldose reductase is an enzyme in the polyol pathway that is linked to diabetic complications. A series of quinoxalinone-based derivatives with an N1-acetic acid head group and a substituted C3-phenoxy side chain have been synthesized and shown to be potent and selective aldose reductase inhibitors, with IC₅₀ values in the nanomolar range. researchgate.net Another study focused on 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives, which also proved to be potent inhibitors of aldose reductase. nih.gov Furthermore, a library of methyl benzopyrazines (quinoxalines) was screened against aldose reductase, with a 3'-hydroxyphenyl benzopyrazine derivative showing the most potent activity with an IC₅₀ of 1.34 µM. sciencepublishinggroup.com

Compound Class/DerivativeTarget EnzymeIC₅₀ Value
Dibromo-substituted quinoxalineASK130.17 nM
2,6,7-TrimethylquinoxalineASK1Moderate activity
11H-indeno[1,2-b]quinoxalin-11-one oxime derivativesJNKSubmicromolar binding affinity
6-Aminoquinoxaline derivativesJSP-1Potent inhibition
Quinoxalinone-based derivativesAldose Reductase11.4 to 74.8 nM
3'-Hydroxyphenyl benzopyrazineAldose Reductase1.34 µM

Current Research into Biological Properties and Mechanisms of Action of Quinoxaline Derivatives

Ongoing research continues to uncover the diverse biological properties of quinoxaline derivatives and elucidate their mechanisms of action, paving the way for the development of novel therapeutic agents.

The anticancer effects of many quinoxaline derivatives are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. tandfonline.comnih.govnih.gov This is often achieved through the modulation of key signaling pathways. For instance, the inhibition of protein kinases such as VEGFR-2 is a common mechanism. nih.govnih.gov By blocking the ATP-binding site of these kinases, quinoxaline derivatives can halt the signaling cascades that promote cell proliferation and survival. nih.gov Another identified mechanism is the inhibition of topoisomerase II, an enzyme essential for resolving DNA tangles during replication, leading to cell cycle arrest and apoptosis. tandfonline.comnih.gov In silico studies have also suggested that some quinoxaline derivatives may act through allosteric inhibition of human thymidylate synthase (hTS). acs.orgnih.gov

In the context of antiviral activity, the mechanism of action can vary depending on the virus. For influenza viruses, certain quinoxaline derivatives are thought to inhibit the NS1 protein, which is crucial for the virus to evade the host's immune response. nih.gov By binding to a cavity in the NS1A protein, these compounds can block viral replication. nih.gov For herpes viruses, the antiviral action of some indoloquinoxaline derivatives is linked to their DNA binding properties. scispace.comijpsjournal.com

The broad spectrum of biological activities exhibited by quinoxaline derivatives, including antibacterial, antifungal, and anti-inflammatory properties, underscores the versatility of this heterocyclic scaffold. ontosight.ai Current research efforts are focused on synthesizing novel derivatives with enhanced potency and selectivity, as well as a favorable safety profile, for a range of therapeutic applications. ontosight.ainih.gov

Compound ClassBiological PropertyMechanism of Action
Methyl-substituted quinoxalinonesAnticancerVEGFR-2 inhibition, Apoptosis induction, Cell cycle arrest
Quinoxaline-based derivativesAnticancerTopoisomerase II inhibition, Apoptosis induction
Substituted 2,3-bis(2-furyl)quinoxalinesAntiviral (Influenza)NS1A RNA-binding domain inhibition
Indoloquinoxaline derivativesAntiviral (Herpes)DNA binding

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 2,3,6-trimethylquinoxaline and its derivatives is an active area of research, with a strong emphasis on improving efficiency and sustainability. Traditional methods often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds. For instance, reacting 3,4-diaminotoluene (B134574) with 2,3-butanedione (B143835) under reflux in ethanol (B145695) can yield up to 98% of the product. Another route using 3-hydroxy-2-butanone with 3,4-diaminotoluene at 80°C in acetic acid achieves an 83% yield.

However, the focus is shifting towards greener and more sustainable approaches. researchgate.net Researchers are exploring methods that minimize waste, use environmentally friendly solvents like water, and employ catalysts that can be recycled. researchgate.netmtieat.org For example, the use of heterogeneous catalysts such as nano-SbCl₅·SiO₂ allows for room-temperature synthesis with reduced waste and catalyst recyclability for up to five cycles without a significant loss in activity. Additionally, iridium-catalyzed reactions using renewable resources like glycerol (B35011) and diamines have demonstrated a 70% yield for 2,6,7-trimethylquinoxaline (B3331360) under optimized conditions. nso-journal.org The development of one-pot synthesis methods and the use of microwave-assisted approaches are also gaining traction to enhance reaction efficiency. mtieat.orgbenthamscience.com

A novel and sustainable strategy involves the direct conversion of biomass-derived carbohydrates into quinoxalines in the presence of aryl-1,2-diamines in water, without the need for harmful metal catalysts or organic solvents. nso-journal.org This method has the potential to produce 2,6,7-trimethylquinoxaline with a 70% yield. nso-journal.org

Exploration of Advanced Computational Models for Predictive Chemistry

Computational chemistry is playing an increasingly vital role in understanding and predicting the properties of this compound and its derivatives. nih.govtandfonline.com Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for these investigations. nih.gov

DFT calculations can predict the stability of derivatives in biological systems by calculating the Gibbs free energy of metabolite formation. These computational models are also used to understand the electrochemical behavior of quinoxaline (B1680401) derivatives. For example, quantum chemical calculations have been employed to investigate the interactions between quinoxaline and electrolytes, particularly the role of Lewis acids like BF₃ in modulating their electrochemical properties. rsc.org These studies have shown that the formation of adducts with BF₃ can significantly alter the reduction potentials of quinoxalines. rsc.org

Molecular docking studies are used to predict the binding of quinoxaline derivatives to biological targets, which is crucial for drug discovery. nih.govrsc.orgmdpi.com These computational approaches help in designing new ligands with potent inhibitory effects on various enzymes. researchgate.net Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies help in evaluating the pharmacokinetic properties of new compounds, reducing the time and cost of drug development. mdpi.comresearchgate.net

Expansion of this compound’s Role in Energy Storage and Conversion Technologies

Quinoxaline derivatives, including this compound, are showing promise in the field of energy storage and conversion. Their electrochemical properties make them suitable for applications in non-aqueous redox flow batteries (RFBs). google.com In these batteries, this compound can be used as a negative electrode species. google.com

The electrochemical behavior of these compounds can be tuned by modifying the electrolyte composition. For example, the presence of LiBF₄ and trace amounts of water can lead to the formation of an adduct between quinoxaline and the Lewis acid BF₃, which enhances its electrochemical activity. rsc.org This "turning on" of electrochemical activity through the use of Lewis acids could lead to the development of new classes of active materials for energy storage. rsc.org

Furthermore, quinoxaline derivatives are being investigated as electron-transporting materials in various organic electronic devices, including organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). nih.gov Their ability to act as non-fullerene acceptors in OSCs and as auxiliary acceptors in DSSCs makes them attractive candidates for improving the efficiency of these devices. nih.gov

Discovery of New Biological Activities and Targeted Therapeutic Applications for this compound Derivatives

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. nih.goviucr.orgresearchgate.net Research is ongoing to discover new therapeutic applications for derivatives of this compound. These compounds have shown potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. rsc.orgresearchgate.nettandfonline.comsapub.org

Recent studies have focused on designing and synthesizing novel quinoxaline derivatives as targeted therapeutic agents. For instance, new quinoxaline aryl ethers have been developed as anticancer agents, with some compounds showing significant cytotoxicity against breast and colon cancer cell lines. nih.gov Other derivatives have been synthesized as dual inhibitors of EGFR and COX-2, showing promise as both anticancer and anti-inflammatory agents. rsc.org

The biological activity of these compounds is often attributed to their ability to interact with specific molecular targets, such as kinases and other enzymes involved in cell signaling pathways. For example, some quinoxaline derivatives have been identified as potent inhibitors of sPLA2 and α-glucosidase, suggesting their potential for treating type II diabetes. tandfonline.comtandfonline.com The development of new derivatives continues to be a promising avenue for discovering novel drugs for a variety of diseases. nih.govresearchgate.net

Integration into Advanced Materials Science (e.g., Organic Semiconductors, Dyes, Switches)

The unique photophysical and thermal properties of quinoxaline derivatives make them valuable components in advanced materials science. acs.org They are being explored for their potential use as organic semiconductors, dyes, and molecular switches. nih.govsigmaaldrich.com

In the field of organic electronics, quinoxaline derivatives are attractive as electron-transporting materials. benthamscience.comnih.gov They can be utilized in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic technologies. nih.govgoogle.com By incorporating bulky and rigid aromatic groups, the glass transition temperature of these derivatives can be enhanced, improving their thermal stability for device applications. acs.org The ability to tune their photophysical properties by modifying their chemical structure allows for the development of materials with specific emission colors. acs.org

Quinoxaline derivatives also serve as building blocks for creating new organic dyes for applications such as dye-sensitized solar cells. mtieat.org Their versatility and tunable properties make them a key area of research for developing next-generation electronic and optoelectronic devices. ims.ac.jpaps.orgsigmaaldrich.com

Multi-functionalization of this compound for Synergistic Applications

The strategic functionalization of the this compound core is a key area of research aimed at developing molecules with multiple, synergistic functionalities. This approach involves the introduction of various chemical groups to create compounds with enhanced or combined properties for specific applications.

One area of focus is the development of multi-component reactions that allow for the simultaneous introduction of different functional groups onto the quinoxaline scaffold. nih.gov This can lead to the creation of complex molecules with tailored properties in a more efficient and atom-economical manner. nih.gov For example, methods have been developed for the simultaneous introduction of C-C and C-heteroatom bonds, leading to a diverse range of functionalized quinoxalin-2(1H)-ones. nih.gov

This multi-functionalization strategy is being explored for various applications, including the development of new therapeutic agents with multiple modes of action and advanced materials with combined electronic and optical properties. The ability to fine-tune the properties of this compound through multi-functionalization opens up exciting possibilities for its use in a wide range of scientific and technological fields.

Q & A

Basic: What high-yield synthetic routes are recommended for 2,3,6-Trimethylquinoxaline, and how do reaction conditions influence yield?

Methodological Answer:
The most efficient synthetic routes involve condensation reactions of aromatic diamines with diketones. For example:

  • Route 1 : Reacting 3,4-diaminotoluene with 2,3-butanedione under reflux in ethanol yields 98% product via cyclocondensation .
  • Route 2 : Using 3-hydroxy-2-butanone with 3,4-diaminotoluene at 80°C in acetic acid achieves 83% yield, with lower temperatures favoring reduced byproduct formation .
    Key factors : Solvent polarity, temperature control, and stoichiometric ratios of reactants critically impact yield. Ethanol is preferred for its ability to stabilize intermediates, while acetic acid accelerates cyclization.

Basic: How can researchers validate the purity and structure of this compound post-synthesis?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Key signals include δ 2.45 (s, 3H, C6-methyl), 2.65 (s, 6H, C2/C3-methyl), and aromatic protons at δ 7.41–7.81 (CDCl₃, 400 MHz) .
  • Melting Point : Confirm purity via melting point (112–114°C) .
  • HPLC-MS : Use reverse-phase chromatography with a C18 column (acetonitrile/water mobile phase) to detect impurities below 1% .

Advanced: How do Lewis acids modulate the electrochemical reduction potentials of this compound?

Methodological Answer:
Lewis acids (e.g., BF₃, PF₅) form complexes with the quinoxaline ring, altering electron affinity. Computational studies show:

  • BF₃ Complex : Lowers the first reduction potential (E(Red1)) to −1.92 V vs. Li/Li⁺ by stabilizing the LUMO through electron withdrawal .
  • PF₅ Complex : Further reduces E(Red1) to −2.15 V due to stronger electron-deficient character .
    Method : Perform cyclic voltammetry in propylene carbonate with 0.1 M TBAPF₆ as supporting electrolyte. Compare shifts in reduction peaks with/without Lewis acids .

Advanced: What catalytic strategies enhance the sustainability of this compound synthesis?

Methodological Answer:
Heterogeneous catalysts like nano-SbCl₅·SiO₂ enable room-temperature synthesis with reduced waste:

  • Procedure : React 3,4-diaminotoluene with 2,3-pentanedione in ethanol, using 10 mol% catalyst. Achieves 89% yield in 2 hours .
  • Advantages : Catalyst recyclability (5 cycles without activity loss) and elimination of toxic solvents.
  • Mechanism : SiO₂ stabilizes SbCl₅, enhancing its Lewis acidity and accelerating imine formation .

Advanced: How can structural modifications of this compound optimize its antitumor activity?

Methodological Answer:
Derivatization at the C6-methyl or quinoxaline nitrogen enhances bioactivity:

  • Step 1 : Introduce electron-withdrawing groups (e.g., nitro at C7) to increase DNA intercalation .
  • Step 2 : Synthesize triazole-sulfonamide hybrids via Cu-catalyzed click chemistry. For example, coupling with 1,2,4-triazole improves cytotoxicity (IC₅₀ = 3.2 µM against MCF-7 cells) .
  • Validation : Use molecular docking to assess binding affinity to topoisomerase II and in vitro assays (MTT) for IC₅₀ determination .

Advanced: What computational methods predict the stability of this compound derivatives in biological systems?

Methodological Answer:
Employ density functional theory (DFT) and molecular dynamics (MD):

  • DFT : Calculate Gibbs free energy (ΔG) of metabolite formation. Derivatives with ΔG < −20 kcal/mol show high metabolic stability .
  • MD Simulations : Simulate ligand-protein binding over 100 ns to evaluate conformational stability. Use AMBER force fields and explicit solvent models .

Basic: What are common side reactions during this compound synthesis, and how are they mitigated?

Methodological Answer:

  • Oxidative Byproducts : Over-oxidation of methyl groups to carboxylic acids occurs in O₂-rich environments. Use inert atmospheres (N₂/Ar) and antioxidants (BHT) .
  • Polymerization : Excess diketone leads to oligomeric quinoxalines. Maintain a 1:1 molar ratio of diamine to diketone and monitor via TLC .

Advanced: How does substitution pattern affect the photophysical properties of this compound?

Methodological Answer:

  • Electron-Donating Groups (e.g., -OMe) : Redshift absorption to 350 nm (ε = 12,000 M⁻¹cm⁻¹) by raising HOMO energy .
  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase fluorescence quantum yield (Φ = 0.45) via restricted non-radiative decay .
    Technique : Use UV-Vis spectroscopy (λ = 200–800 nm) and time-resolved fluorescence to measure excited-state lifetimes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.